1,2-DIMETHYL-3-NITROBENZENE

Description

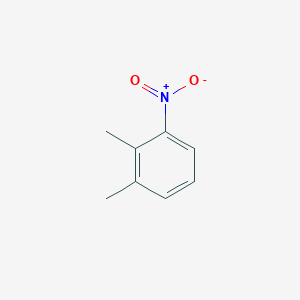

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHAWXWFPBPFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025132 | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethyl-3-nitrobenzene is a yellow liquid. (NTP, 1992), Liquid | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 240 °C | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol and carbon tetrachloride | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1402 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1402 g/cu cm at 20 °C | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0172 mm Hg at 25 °C /extrapolated/ | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil | |

CAS No. |

83-41-0, 25168-04-1 | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitroxylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49GNX4CY5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45 to 48 °F (NTP, 1992), 15 °C | |

| Record name | 1,2-DIMETHYL-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-3-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dimethyl-3-nitrobenzene (CAS 83-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dimethyl-3-nitrobenzene (CAS No. 83-41-0), a key aromatic intermediate with significant applications in the pharmaceutical and chemical industries. Also known by its synonym 3-nitro-o-xylene, this compound serves as a critical starting material in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. This document collates essential physicochemical, toxicological, and spectral data, alongside detailed experimental protocols for its synthesis and purification. Furthermore, it elucidates the biological relevance of 1,2-dimethyl-3-nitrobenzene through the mechanism of action of its prominent derivative, mefenamic acid, providing a pertinent example of its role in drug development.

Chemical Identity and Physicochemical Properties

1,2-Dimethyl-3-nitrobenzene is a yellow, oily liquid at room temperature, though it can appear as needle-like crystals at lower temperatures.[1] It is characterized by the presence of a benzene ring substituted with two adjacent methyl groups and a nitro group.

Table 1: Physicochemical Properties of 1,2-Dimethyl-3-nitrobenzene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molar Mass | 151.16 g/mol | [1][2] |

| Appearance | Yellow liquid; needle-like crystals at low temperature | [1] |

| Density | 1.129 g/mL at 25 °C | [1][3] |

| Melting Point | 7-9 °C | [1][3] |

| Boiling Point | 245 °C at 760 mmHg | [1][3] |

| Flash Point | 107 °C (225 °F) | [1][4] |

| Water Solubility | 117 mg/L at 25 °C | [5] |

| Refractive Index (n20/D) | 1.543 | [3] |

| Vapor Pressure | 0.0172 mm Hg at 25 °C (extrapolated) | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.83 | [6] |

Synthesis and Purification

The primary industrial synthesis of 1,2-dimethyl-3-nitrobenzene is achieved through the nitration of o-xylene using a mixed acid (a combination of nitric acid and sulfuric acid).[5] The reaction is typically performed at low temperatures to control the exothermic reaction and to favor the formation of the desired isomer.

Experimental Protocol: Synthesis of 1,2-Dimethyl-3-nitrobenzene

Materials:

-

o-Xylene

-

Concentrated Nitric Acid (66%)

-

Concentrated Sulfuric Acid (98%)

-

5% Sodium Hydroxide solution

-

Ice

-

Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully prepare a mixed acid solution by combining one part of 66% nitric acid with two parts of 98% sulfuric acid. This process is highly exothermic and should be conducted in an ice bath with slow addition and constant stirring. Pre-cool the mixed acid to below -5 °C.

-

Nitration Reaction: Cool the o-xylene to -10 °C in a separate reaction vessel equipped with a stirrer and a dropping funnel. While maintaining the temperature between -10 °C and -5 °C, slowly add the pre-cooled mixed acid to the o-xylene with vigorous stirring.

-

Reaction Completion: After the addition of the mixed acid is complete, continue to stir the reaction mixture for an additional 30 minutes, ensuring the temperature remains within the specified range.

-

Work-up:

-

Allow the mixture to stand, which will result in the separation of two layers. Carefully separate and discard the lower layer, which consists of the waste acid.

-

Wash the upper organic layer sequentially with water, a 5% sodium hydroxide solution, and finally with water again to neutralize and remove any remaining acid.

-

-

Purification: The crude 1,2-dimethyl-3-nitrobenzene can be purified by steam distillation followed by fractional distillation to yield the final product. The typical yield for this process is approximately 50%.[5]

Spectral Data

The structural identification of 1,2-dimethyl-3-nitrobenzene is confirmed through various spectroscopic methods. While raw spectral data is extensive, a summary of key spectral information is provided below.

Table 2: Summary of Spectral Data for 1,2-Dimethyl-3-nitrobenzene

| Technique | Key Features/Notes | Reference(s) |

| ¹H NMR | Data available in the Sadtler Research Laboratories Spectral Collection. | [1] |

| ¹³C NMR | Spectral data is available through various chemical databases. | |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching. | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 151, with characteristic fragmentation patterns. | [1][7] |

Toxicological and Safety Information

1,2-Dimethyl-3-nitrobenzene is classified as a hazardous substance and requires careful handling. It is harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[1] It is also toxic to aquatic life with long-lasting effects.[5]

Table 3: Toxicological Data for 1,2-Dimethyl-3-nitrobenzene

| Endpoint | Value | Species | Reference(s) |

| Acute Oral LD50 | 2110 mg/kg | Rat (female) | [5] |

| Acute Oral LD50 | 2380 mg/kg | Rat (male) | [5] |

| Aquatic Toxicity (LC50) | 4.2 mg/L (48h) | Daphnia magna (Water flea) | [5] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[8]

-

Store in a cool, well-ventilated area in a tightly closed container.[8]

-

Keep away from strong oxidizing agents and strong bases.

-

In case of fire, use water spray, foam, dry chemical, or CO₂.[8]

Biological Relevance and Applications in Drug Development

While there is limited information on the direct biological activity or signaling pathway modulation by 1,2-dimethyl-3-nitrobenzene itself, its primary significance in the context of drug development lies in its role as a key chemical intermediate. It is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs).

The most prominent example is its use in the production of mefenamic acid , a non-steroidal anti-inflammatory drug (NSAID). Mefenamic acid is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[3]

Mechanism of Action of Mefenamic Acid: A Downstream Application

Mefenamic acid, like other NSAIDs, primarily exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][7] By blocking the COX pathway, mefenamic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain.[3]

Conclusion

1,2-Dimethyl-3-nitrobenzene is a fundamentally important chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its direct biological activity is not extensively documented, its role as a precursor to valuable pharmaceuticals like mefenamic acid underscores its significance for the drug development industry. This guide provides essential technical information to support researchers and scientists in the safe handling, synthesis, and application of this versatile compound in their research and development endeavors. Further investigation into the toxicological and metabolic profiles of 1,2-dimethyl-3-nitrobenzene could provide a more complete understanding of its biological interactions.

References

- 1. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Mefenamic Acid: Package Insert / Prescribing Info / MOA [drugs.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-Nitro-o-xylene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 3-Nitro-o-xylene, an important chemical intermediate in the pharmaceutical and agrochemical industries.[1] Notably, it serves as a raw material for producing the nonsteroidal anti-inflammatory drug, mefenamic acid.[2] The document details traditional and modern synthesis routes, presenting quantitative data, detailed experimental protocols, and process diagrams to facilitate understanding and replication.

Core Synthesis Route: Nitration of o-Xylene

The principal method for producing 3-Nitro-o-xylene is the electrophilic nitration of o-xylene. This reaction typically yields a mixture of two primary isomers: 3-Nitro-o-xylene (1,2-dimethyl-3-nitrobenzene) and 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene). The classical approach involves the use of a mixed acid solution (sulfuric acid and nitric acid), which remains a common industrial method due to its cost-effectiveness.[2] More recent advancements have focused on developing safer, more efficient, and environmentally friendly processes, such as continuous-flow nitration and vapor-phase nitration.

The general reaction pathway involves the generation of the nitronium ion (NO₂⁺) from nitric acid, catalyzed by sulfuric acid. The nitronium ion then acts as an electrophile, attacking the electron-rich aromatic ring of o-xylene.

Caption: General reaction for the nitration of o-xylene.

Method 1: Classical Batch Nitration

The traditional synthesis is a batch process using a cooled mixture of concentrated nitric acid and sulfuric acid. This method is well-established but poses challenges related to thermal control, safety, and the disposal of spent acid.[3] The reaction typically produces a higher proportion of the 3-nitro isomer compared to the 4-nitro isomer.[3][4]

Data Presentation: Classical Batch Nitration

| Parameter | Value | Source |

| Reagents | o-Xylene, Mixed Acid (HNO₃/H₂SO₄) | [5] |

| Mixed Acid Ratio | 1 part 66% HNO₃ to 2 parts 98% H₂SO₄ | [5] |

| Reaction Temperature | -10°C to -5°C | [5] |

| Product Distribution | 55% 3-Nitro-o-xylene, 45% 4-Nitro-o-xylene | [3] |

| Yield (3-Nitro-o-xylene) | 50% | [5] |

Experimental Protocol: Classical Batch Nitration

This protocol is based on established laboratory procedures.[5][6][7]

-

Preparation of Mixed Acid: In a flask, pre-cool 2 parts of 98% sulfuric acid. Slowly add 1 part of 66% nitric acid to the sulfuric acid while maintaining a low temperature with an ice bath.

-

Reaction Setup: Cool the o-xylene in a separate reaction vessel to -10°C using an appropriate cooling bath (e.g., ice-salt).

-

Nitration: Under vigorous stirring, add the pre-cooled mixed acid dropwise to the o-xylene. The rate of addition must be controlled to maintain the reaction temperature between -10°C and -5°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes while maintaining the low temperature.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and remove the lower waste acid layer.

-

Workup - Washing: Wash the upper organic layer sequentially with:

-

Cold water

-

5% sodium hydroxide solution (to neutralize residual acid)

-

Cold water until the washings are neutral.

-

-

Purification: Purify the crude product first by steam distillation, followed by fractional distillation to isolate the 3-Nitro-o-xylene isomer.

Caption: Workflow for the classical batch synthesis of 3-Nitro-o-xylene.

Method 2: Continuous-Flow Nitration

Continuous-flow technology offers significant advantages over batch processing, including superior heat and mass transfer, enhanced safety, and scalability.[2][8] These systems allow for precise control over reaction parameters like temperature, residence time, and reagent stoichiometry, often leading to higher yields and selectivity.

Data Presentation: Continuous-Flow Nitration

| Parameter | Study 1 | Study 2 |

| Reference | [2] | [8] |

| System | Pilot-scale continuous-flow reactor | Continuous-flow microreaction process |

| H₂SO₄ Concentration | 70% | 70% |

| H₂SO₄/HNO₃ Mole Ratio | 3.0 | 1.6 |

| HNO₃/o-Xylene Mole Ratio | 1.2 (initial), 1.2 (added) | 4.4 |

| Temperature | 100°C | 78°C |

| Total Yield (Nitro-isomers) | 94.1% | 97.6% |

| Throughput | 800 g/h | 835 g/h |

| Key Advantage | Phenolic impurities reduced from 2% to 0.1% | High yield and throughput, scalable |

Experimental Protocol: Generalized Continuous-Flow Nitration

This protocol is a generalized representation based on published continuous-flow methodologies.[2][8][9]

-

Reagent Preparation: Prepare two separate feed solutions:

-

Stream A: Pure o-xylene.

-

Stream B: Mixed acid, prepared by carefully mixing 70% sulfuric acid and nitric acid to the desired molar ratio (e.g., 3.0).

-

-

System Setup:

-

Use two high-precision pumps to deliver Stream A and Stream B.

-

Feed the streams into a T-mixer to ensure rapid initial mixing.

-

The combined stream enters a temperature-controlled microreactor or tubular reactor (e.g., a coiled PTFE tube immersed in a thermostatic bath).

-

-

Reaction:

-

Pump the reagents through the reactor at flow rates calculated to achieve the desired residence time.

-

Maintain the reactor at the optimal temperature (e.g., 78-100°C).

-

For some processes, a second stream of mixed acid may be introduced at a later point in the reactor to drive the reaction to completion.[2]

-

-

Quenching & Collection: The product stream exiting the reactor is continuously collected in a vessel containing ice-water to quench the reaction.

-

Workup: The collected biphasic mixture is subjected to a similar workup as the batch process: phase separation, washing with water and a basic solution (if necessary), and drying.

-

Analysis & Purification: The composition of the organic phase (conversion, isomer ratio) is determined by Gas Chromatography (GC). The isomers are then separated by fractional distillation.

Caption: Workflow for continuous-flow synthesis of 3-Nitro-o-xylene.

Method 3: Vapor-Phase Nitration

An alternative, environmentally friendlier approach is the vapor-phase nitration of o-xylene using dilute nitric acid over a solid acid catalyst, such as H-beta zeolite.[3] This method avoids the use of sulfuric acid, significantly reducing hazardous waste and environmental pollution. The process is typically continuous and operates at elevated temperatures. While this method has been developed primarily for the selective formation of 4-Nitro-o-xylene, it is a relevant green alternative in the broader context of o-xylene nitration.

Data Presentation: Vapor-Phase Nitration

| Parameter | Value | Source |

| Catalyst | H-beta zeolite | [3] |

| Nitrating Agent | Dilute Nitric Acid (10%-50%) | [3] |

| Temperature | 100-250°C (preferably 150°C) | [3] |

| HNO₃/o-Xylene Molar Ratio | 2:1 to 1:2 (preferably 1:1.5) | [3] |

| Pressure | Atmospheric | [3] |

| Key Advantage | Environmentally friendly (no H₂SO₄), high selectivity for 4-nitro isomer, negligible byproducts | [3] |

Experimental Protocol: Conceptual Vapor-Phase Nitration

This protocol is based on the process described in the patent literature.[3]

-

Reactor Setup: A fixed-bed downflow reactor is packed with the H-beta zeolite catalyst. The reactor is heated to the desired temperature (e.g., 150°C).

-

Reagent Feed: o-Xylene and dilute nitric acid are vaporized and fed into the reactor at a controlled weight hourly space velocity (WHSV) of 0.1-0.5 g of organic substrate per gram of catalyst per hour.

-

Reaction: The vaporized reactants pass over the catalyst bed where the nitration reaction occurs.

-

Product Condensation: The product stream exiting the reactor is cooled to condense the nitro-o-xylenes and unreacted starting materials.

-

Separation and Purification: The condensed liquid is subjected to phase separation to remove the aqueous layer. The organic layer is then purified, typically by distillation, to isolate the nitro-o-xylene isomers.

This guide summarizes the core methodologies for the synthesis of 3-Nitro-o-xylene, providing a basis for laboratory replication and process development. Researchers should consult the primary literature for further details and safety considerations associated with nitration reactions.

References

- 1. industryarc.com [industryarc.com]

- 2. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Dimethyl-3-nitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,2-dimethyl-3-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

1,2-Dimethyl-3-nitrobenzene, also known as 3-nitro-o-xylene, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with two adjacent methyl groups at positions 1 and 2, and a nitro group at position 3. The molecular formula of this compound is C₈H₉NO₂.[1][2]

Below is a diagram illustrating the molecular structure of 1,2-dimethyl-3-nitrobenzene.

Caption: Molecular structure of 1,2-dimethyl-3-nitrobenzene.

A summary of its chemical identifiers is provided in the table below.

| Identifier | Value |

| IUPAC Name | 1,2-dimethyl-3-nitrobenzene[3] |

| Synonyms | 3-Nitro-o-xylene, 2,3-Dimethylnitrobenzene[2] |

| CAS Number | 83-41-0[1][2] |

| Molecular Formula | C₈H₉NO₂[1][2] |

| Molecular Weight | 151.16 g/mol [1][2] |

| InChI Key | FVHAWXWFPBPFOS-UHFFFAOYSA-N[3] |

| SMILES | CC1=C(C(=CC=C1)--INVALID-LINK--[O-])C[3] |

Physicochemical Properties

1,2-Dimethyl-3-nitrobenzene is a yellow, oily liquid under standard conditions.[3] It is insoluble in water but soluble in many organic solvents.[4] The key physicochemical properties are summarized in the table below.

| Property | Value |

| Melting Point | 13 °C |

| Boiling Point | 132 °C |

| Density | 1.1402 g/cm³ |

| Flash Point | 107 °C |

Experimental Protocols

Synthesis: Continuous-Flow Nitration of o-Xylene

A modern and efficient method for the synthesis of 1,2-dimethyl-3-nitrobenzene is through the continuous-flow nitration of o-xylene.[1] This method offers improved safety and yield compared to traditional batch processes.[1] The nitration of o-xylene typically produces a mixture of 1,2-dimethyl-3-nitrobenzene and 1,2-dimethyl-4-nitrobenzene.[3]

The general protocol involves the reaction of o-xylene with a nitrating mixture, commonly a combination of nitric acid and sulfuric acid.[1][5]

Key Parameters:

-

Reactants: o-xylene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)

-

Temperature: Controlled, as the reaction is exothermic.

-

Flow Rate and Residence Time: Optimized to maximize the yield of the desired product.[1]

The workflow for a continuous-flow synthesis process is illustrated in the diagram below.

Caption: Workflow for the continuous-flow synthesis of 1,2-dimethyl-3-nitrobenzene.

Application in Ion-Selective Electrodes

1,2-Dimethyl-3-nitrobenzene has been utilized as a plasticizer in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of potassium ions (K⁺).

A general protocol for the preparation of a PVC membrane for a potassium-selective electrode incorporating 1,2-dimethyl-3-nitrobenzene would involve:

-

Membrane Cocktail Preparation: A mixture is prepared by dissolving the following components in a suitable solvent like tetrahydrofuran (THF):

-

Ionophore: A potassium-selective ionophore (e.g., valinomycin).

-

Polymer Matrix: Poly(vinyl chloride) (PVC).

-

Plasticizer: 1,2-Dimethyl-3-nitrobenzene.

-

Ionic Additive: A salt such as potassium tetrakis(4-chlorophenyl)borate to reduce the membrane resistance.

-

-

Membrane Casting: The prepared cocktail is cast into a ring or onto a suitable support and the solvent is allowed to evaporate slowly, resulting in a thin, uniform membrane.

-

Electrode Assembly: The cast membrane is then incorporated into an electrode body containing an internal reference solution and a reference electrode.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate a direct role for 1,2-dimethyl-3-nitrobenzene in biological signaling pathways. Its primary applications are in chemical synthesis as an intermediate for the production of dyes, agrochemicals, and pharmaceuticals, such as the nonsteroidal anti-inflammatory drug mefenamic acid.[1][3] Therefore, there are no established signaling pathway diagrams to be presented for this compound.

Conclusion

1,2-Dimethyl-3-nitrobenzene is a well-characterized aromatic compound with significant applications in industrial organic synthesis. Its molecular structure and physicochemical properties are well-defined. While it is a crucial building block for various commercially important chemicals, it is not known to be directly involved in biological signaling processes. The synthesis of 1,2-dimethyl-3-nitrobenzene has been optimized through modern techniques such as continuous-flow nitration, which offers enhanced safety and efficiency.

References

- 1. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

Structural Analysis of 1,2-Dimethyl-3-Nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of 1,2-dimethyl-3-nitrobenzene, a key intermediate in the synthesis of various organic compounds. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic and crystallographic data.

Physicochemical Properties

1,2-Dimethyl-3-nitrobenzene, also known as 3-nitro-o-xylene, is a yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| CAS Number | 83-41-0 | [2][3] |

| Appearance | Yellow liquid | [1] |

| Melting Point | 13 °C | [2] |

| Boiling Point | 132 °C | [2] |

| Density | 1.1402 g/cm³ | [2] |

| Flash Point | 107 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [4] |

Synthesis of 1,2-Dimethyl-3-Nitrobenzene

The primary method for the synthesis of 1,2-dimethyl-3-nitrobenzene is the electrophilic nitration of o-xylene. The reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring. The regioselectivity of the nitration is crucial, and various methods have been developed to control the formation of the desired 3-nitro isomer over the 4-nitro isomer.

Experimental Protocol: Nitration of o-Xylene

A common laboratory-scale procedure for the nitration of o-xylene involves the use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid.

Materials:

-

o-Xylene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully prepare the nitrating mixture by slowly adding a specific volume ratio of concentrated nitric acid to concentrated sulfuric acid (e.g., 40:60 v/v) while cooling the flask in an ice bath.[4]

-

Once the nitrating mixture has cooled, slowly add o-xylene dropwise to the stirred mixture, maintaining the reaction temperature at a controlled level (e.g., 40 °C) to manage the exothermic reaction.[4]

-

After the addition is complete, continue stirring the reaction mixture for a specified period to ensure complete conversion.

-

Pour the reaction mixture over crushed ice and water to quench the reaction.

-

Transfer the mixture to a separatory funnel. The organic layer containing the nitrated xylenes will separate from the aqueous layer.

-

Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of nitro-o-xylenes.

-

The isomers can be separated using techniques such as fractional distillation or column chromatography.

A continuous-flow nitration process has also been developed, offering advantages in terms of safety and scalability. This method involves pumping the mixed acid and o-xylene through a reactor, allowing for better control of reaction parameters.

Structural Characterization Techniques

A combination of spectroscopic and crystallographic techniques is employed for the comprehensive structural elucidation of 1,2-dimethyl-3-nitrobenzene.

Spectroscopic Analysis

¹H NMR Spectroscopy:

-

Experimental Protocol: A ¹H NMR spectrum can be recorded on a spectrometer such as a Varian A-60.[2] The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Expected Spectrum: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy:

-

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on a broadband-decoupled spectrometer. The sample preparation is similar to that for ¹H NMR.

-

Expected Spectrum: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two methyl carbons and the six aromatic carbons. The chemical shifts are influenced by the electron-withdrawing nitro group.

-

Experimental Protocol: Mass spectra can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS).[2] In a typical GC-MS experiment, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron ionization (EI) is a common ionization method.

-

Expected Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 1,2-dimethyl-3-nitrobenzene (151.16 g/mol ).[2] Fragmentation patterns can provide further structural information.

-

Experimental Protocol: IR spectra can be recorded using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy with a capillary cell for liquid samples, Attenuated Total Reflectance (ATR)-IR, or vapor phase IR.[2]

-

Expected Spectrum: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

C-H stretching vibrations from the aromatic ring and methyl groups.

-

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C stretching vibrations of the aromatic ring.

-

-

Experimental Protocol: A UV-Vis spectrum is recorded by dissolving the sample in a suitable UV-transparent solvent (e.g., ethanol or hexane) and measuring its absorbance over a range of wavelengths.

-

Expected Spectrum: The UV-Vis spectrum is expected to show absorption bands corresponding to the electronic transitions within the molecule, influenced by the aromatic ring and the nitro group.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

-

Experimental Protocol: A suitable single crystal of 1,2-dimethyl-3-nitrobenzene is grown, typically by slow evaporation of a solvent or by in-situ cryocrystallization. The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature. The structure is solved and refined using specialized software.

-

Crystal Structure Data: The crystal structure of 1,2-dimethyl-3-nitrobenzene has been determined.[1] The key crystallographic parameters are summarized in the table below.

| Crystal Data | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | |

| a | 3.9338 Å |

| b | 14.022 Å |

| c | 14.126 Å |

| α, β, γ | 90° |

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and structural analysis of 1,2-dimethyl-3-nitrobenzene.

Caption: Workflow for the synthesis of 1,2-dimethyl-3-nitrobenzene.

Caption: Workflow for the structural analysis of 1,2-dimethyl-3-nitrobenzene.

Conclusion

The structural analysis of 1,2-dimethyl-3-nitrobenzene is accomplished through a combination of its synthesis via the nitration of o-xylene and characterization by a suite of spectroscopic and crystallographic methods. The data presented in this guide provide a comprehensive overview for researchers and professionals working with this important chemical intermediate. The detailed protocols and summarized data serve as a valuable resource for its synthesis, identification, and application in further chemical development.

References

Synthesis of Dimethylnitrobenzene Isomers from Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethylnitrobenzene isomers through the nitration of xylene, with a particular focus on the reaction starting from meta-xylene. While the direct synthesis of 1,2-dimethyl-3-nitrobenzene from m-xylene is not the primary outcome of standard nitration reactions, this document will elucidate the expected isomeric products and detail the methodologies for their synthesis and separation. This guide includes detailed experimental protocols, quantitative data on isomer distribution, and a visual representation of the experimental workflow, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Nitration of Xylenes

The nitration of aromatic compounds is a fundamental reaction in organic chemistry, crucial for the synthesis of various intermediates in the pharmaceutical, dye, and agrochemical industries. The introduction of a nitro group onto an aromatic ring, such as xylene, proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is governed by the directing effects of the substituent groups already present on the benzene ring.

In the case of xylenes (dimethylbenzenes), the two methyl groups are ortho-, para-directing and activating. The nitration of the three isomers of xylene (ortho-, meta-, and para-) leads to a mixture of mononitrated products. Understanding the factors that control the isomer distribution is critical for optimizing the synthesis of a desired product.

This guide will focus on the nitration of m-xylene (1,3-dimethylbenzene). It is important to note that the primary mononitration products of m-xylene are 1,3-dimethyl-2-nitrobenzene, 1,3-dimethyl-4-nitrobenzene, and 1,3-dimethyl-5-nitrobenzene. The requested compound, 1,2-dimethyl-3-nitrobenzene, is a derivative of o-xylene (1,2-dimethylbenzene). For completeness, information on the nitration of o-xylene will also be presented.

Synthetic Methodologies

Several methods have been developed for the nitration of xylenes, each with its own advantages and disadvantages regarding yield, selectivity, and environmental impact. The most common methods are detailed below.

Mixed Acid (H₂SO₄/HNO₃) Nitration

The classical and most widely used method for nitration involves a mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol:

A typical procedure for the mixed acid nitration of m-xylene is as follows[1]:

-

Prepare a nitrating mixture by carefully adding a specific molar ratio of 98% nitric acid to 98% sulfuric acid while cooling in an ice bath. A common molar ratio of sulfuric acid to nitric acid is 2:1[2].

-

In a separate reaction vessel equipped with a stirrer and a thermometer, place the m-xylene.

-

Slowly add the prepared mixed acid to the m-xylene while maintaining the reaction temperature between 15-30°C[1]. The molar ratio of nitric acid to m-xylene is typically around 1.1:1 to 1.3:1[2].

-

After the addition is complete, continue stirring the mixture for a period of 30 minutes to an hour to ensure the reaction goes to completion[1].

-

Allow the mixture to stand, leading to the separation of the organic and acidic layers.

-

Separate the lower acidic layer.

-

Wash the organic layer with a 6% sodium carbonate solution and then with water until neutral[1].

-

The resulting mixture of nitroxylene isomers can then be separated by rectification[1][2].

Nitration with Nitric Acid and Acetic Anhydride

This method utilizes acetyl nitrate (CH₃COONO₂) as the nitrating agent, which is generated in situ from nitric acid and acetic anhydride. This system is often considered milder than the mixed acid method.

Experimental Protocol:

A representative procedure using this method is as follows[3][[“]]:

-

To a solution of m-xylene in an excess of acetic anhydride, slowly add concentrated nitric acid while maintaining a low temperature.

-

The reaction is typically carried out in the presence of a catalyst, such as Zeolite Hβ, to improve regioselectivity[3][[“]].

-

The mixture is stirred for a specified period at a controlled temperature.

-

Upon completion, the reaction mixture is worked up by pouring it into ice water and extracting the product with a suitable organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product mixture.

Zeolite-Catalyzed Nitration

Solid acid catalysts, such as zeolites, offer a more environmentally friendly alternative to traditional liquid acids. They can be easily recovered and reused, and often lead to higher selectivity.

Experimental Protocol:

A general procedure for zeolite-catalyzed nitration is as follows[5][6][7]:

-

In a round-bottomed flask, suspend the zeolite catalyst (e.g., Zeolite-β) in a solvent such as dichloroethane[5][7].

-

Add the m-xylene to the suspension.

-

Add 70% nitric acid dropwise over a period of several hours[5][7]. The water formed during the reaction can be removed using a Dean-Stark apparatus[5][7].

-

After the addition is complete, continue the reaction at reflux for a specified time.

-

Cool the reaction mixture and filter to recover the catalyst.

-

The filtrate is then washed with a base to remove any excess acid, followed by water.

-

The organic layer is dried, and the solvent is removed to yield the product mixture, which can be separated by vacuum distillation[5][7].

Quantitative Data

The nitration of m-xylene yields a mixture of isomers. The relative proportions of these isomers are dependent on the reaction conditions.

| Nitrating Agent/Catalyst | 1,3-dimethyl-2-nitrobenzene (%) | 1,3-dimethyl-4-nitrobenzene (%) | 1,3-dimethyl-5-nitrobenzene (%) | Reference |

| H₂SO₄/HNO₃ | ~15 | ~85 | - | [8] |

| HNO₃/Acetic Anhydride/Zeolite Hβ | - | High Selectivity | - | [3][[“]] |

| HNO₃/Zeolite-β | - | 87 (4-nitro-m-xylene) | 13 (2-nitro-m-xylene) | [5] |

As previously mentioned, 1,2-dimethyl-3-nitrobenzene is a product of the nitration of o-xylene. The nitration of o-xylene also produces a mixture of isomers.

| Nitrating Agent/Catalyst | 1,2-dimethyl-3-nitrobenzene (%) | 1,2-dimethyl-4-nitrobenzene (%) | Reference |

| H₂SO₄/HNO₃ | 55 | 45 | [5] |

| HNO₃/Zeolite-β | - | 68 | [5] |

Experimental Workflow and Signaling Pathways

To visualize the general laboratory procedure for the synthesis of dimethylnitrobenzene isomers, the following workflow diagram is provided.

References

- 1. CN1944393A - Process for continuously preparing nitro-xylene isomer monomer - Google Patents [patents.google.com]

- 2. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]

- 3. Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst [ouci.dntb.gov.ua]

- 4. consensus.app [consensus.app]

- 5. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 6. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]

- 7. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - nitration of xylene using HNO3/DCM mixture - Powered by XMB 1.9.11 [sciencemadness.org]

electrophilic nitration of o-xylene to yield 3-nitro-o-xylene

An In-depth Technical Guide to the Electrophilic Nitration of o-Xylene for the Synthesis of 3-Nitro-o-xylene

Introduction

The electrophilic nitration of substituted aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a wide range of applications, from pharmaceuticals to agrochemicals and dyes. o-Xylene, an aromatic hydrocarbon with two ortho-directing methyl groups, presents a classic case study in regioselectivity. Its nitration primarily yields a mixture of two structural isomers: 3-nitro-o-xylene and 4-nitro-o-xylene. The directing effects of the two electron-donating methyl groups activate the aromatic ring, making o-xylene more reactive towards electrophilic attack than benzene.[1]

Controlling the isomer distribution is a significant challenge, as the electronic and steric effects of the methyl groups lead to the formation of both isomers.[2] While 4-nitro-o-xylene has its own industrial importance, the selective synthesis of 3-nitro-o-xylene is often desired for specific downstream applications. This guide provides a comprehensive overview of the reaction mechanism, factors influencing isomer distribution, and detailed experimental protocols for the synthesis of 3-nitro-o-xylene.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of o-xylene follows the general mechanism of electrophilic aromatic substitution, which proceeds in three main steps:

-

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid.[3][4]

-

Electrophilic Attack: The electron-rich π system of the o-xylene ring attacks the nitronium ion. This attack can occur at two primary positions, C3 or C4, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The attack is directed by the two activating methyl groups.

-

Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitro-o-xylene product.[3][4]

Quantitative Data on Isomer Distribution

The ratio of 3-nitro-o-xylene to 4-nitro-o-xylene is highly dependent on the reaction conditions and the nitrating system employed. The classical mixed acid system (H₂SO₄/HNO₃) is the most common industrial method but often results in nearly equal amounts of the two isomers.[5] Various catalytic systems have been explored to improve the regioselectivity towards one isomer.

| Nitrating System/Catalyst | Temperature (°C) | 3-Nitro-o-xylene (%) | 4-Nitro-o-xylene (%) | Total Yield/Conversion (%) | Reference |

| H₂SO₄ / HNO₃ (Mixed Acid) | - | 55 | 45 | 85-90 (Yield) | [6][7] |

| H₂SO₄ / HNO₃ / H₃PO₄ | - | 45 | 55 | 88.3 (Yield) | [7] |

| BF₃ catalyst | - | 65.3 | 34.7 | - | [6] |

| Nitronium salts in Tetramethylene sulfone | 20 | 79.7 | 20.3 | - | [6] |

| Nitronium salts in Nitromethane | 20 | 68.6 | 31.4 | - | [6] |

| Zeolite H-beta (Liquid Phase) | 70 | 37 | 63 | 28 (Conversion) | |

| Zeolite H-beta (Vapor Phase) | 150 | 40 | 60 | 65 (Conversion) | |

| Ozone / NO₂ in Dichloromethane | 0 | 34 | 46 | - | [6] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale nitration of o-xylene using a conventional mixed-acid approach, which typically yields a significant proportion of 3-nitro-o-xylene.

Mixed-Acid Nitration of o-Xylene

This protocol is adapted from established chemical procedures for aromatic nitration.[8]

Materials:

-

o-Xylene (C₈H₁₀)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 66-70%)

-

5% Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus (for purification)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 2 parts of concentrated sulfuric acid to 1 part of concentrated nitric acid with continuous stirring. Maintain the temperature of the mixture below 10°C.

-

Reaction Setup: Place o-xylene in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask containing o-xylene to -10°C using an ice-salt bath.[8]

-

Addition of Nitrating Agent: Slowly add the pre-cooled mixed acid from the dropping funnel to the stirred o-xylene.[8] Critically, the rate of addition must be controlled to maintain the reaction temperature between -10°C and -5°C.[8]

-

Reaction: After the addition is complete, continue to stir the mixture for an additional 30 minutes while maintaining the low temperature.[8]

-

Quenching and Separation: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous acid layer.[8]

-

Washing: Wash the organic layer sequentially with cold water, 5% sodium hydroxide solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.[8]

-

Purification: The crude product is a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. These isomers can be separated by fractional distillation under reduced pressure (vacuum distillation) due to their different boiling points.[6][8]

Conclusion

The electrophilic nitration of o-xylene is a fundamentally important reaction that yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. While classical mixed-acid conditions provide a straightforward route to the products, the regioselectivity is often poor, yielding nearly equimolar amounts of the two isomers. Research into alternative nitrating agents and catalysts, such as nitronium salts or zeolites, has shown that the isomer distribution can be significantly altered, in some cases favoring the formation of 3-nitro-o-xylene. The selection of a synthetic strategy must therefore be guided by the desired isomer ratio, yield, and environmental considerations. The detailed protocol provided herein serves as a baseline for the synthesis, from which further process optimization can be undertaken.

References

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 7. DE19702432A1 - 4-Nitro-ortho-xylene preparation - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

Spectral Analysis of 1,2-Dimethyl-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,2-dimethyl-3-nitrobenzene (also known as 3-nitro-o-xylene), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Mass Spectrometry

The mass spectrum of 1,2-dimethyl-3-nitrobenzene was obtained via electron ionization (EI). The molecular ion and significant fragments are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | 100 | [M]+• (Molecular Ion) |

| 134 | 85 | [M-OH]+ |

| 105 | 60 | [M-NO2]+ |

| 91 | 75 | [C7H7]+ (Tropylium ion) |

| 77 | 95 | [C6H5]+ (Phenyl ion) |

| 65 | 40 | [C5H5]+ |

| 51 | 30 | [C4H3]+ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of 1,2-dimethyl-3-nitrobenzene was introduced into the ion source of a mass spectrometer, typically via a gas chromatograph for separation and purification. Within the ion source, the sample was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This caused the molecules to ionize and fragment. The resulting positively charged ions were then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion, generating a mass spectrum.[1][2][3]

Infrared (IR) Spectroscopy

The infrared spectrum of 1,2-dimethyl-3-nitrobenzene exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is representative of a neat liquid sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2980-2870 | Medium | C-H Stretch | Methyl (CH3) C-H |

| ~1610, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1530 | Strong | Asymmetric Stretch | Nitro (NO2) |

| ~1350 | Strong | Symmetric Stretch | Nitro (NO2) |

| ~800-750 | Strong | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Benzene |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was acquired using an Attenuated Total Reflectance (ATR) accessory. A small drop of neat 1,2-dimethyl-3-nitrobenzene was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4][5][6] Pressure was applied to ensure good contact between the sample and the crystal. The infrared beam was passed through the crystal, where it underwent total internal reflection, creating an evanescent wave that penetrated a short distance into the sample. The absorption of specific infrared frequencies by the sample was measured by the detector. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The data was collected over a range of 4000-400 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 3H | Aromatic Protons (H-4, H-5, H-6) |

| ~2.4 | Singlet | 3H | Methyl Protons (C1-CH3) |

| ~2.3 | Singlet | 3H | Methyl Protons (C2-CH3) |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C3 (C-NO2) |

| ~138 | C1 (C-CH3) |

| ~134 | C2 (C-CH3) |

| ~132 | C4 |

| ~128 | C6 |

| ~125 | C5 |

| ~20 | C1-CH3 |

| ~15 | C2-CH3 |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1,2-dimethyl-3-nitrobenzene (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube. The spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom, and a larger number of scans were typically required due to the lower natural abundance of the ¹³C isotope.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 1,2-dimethyl-3-nitrobenzene.

Caption: Workflow for the spectral analysis of 1,2-dimethyl-3-nitrobenzene.

References

- 1. Benzene, 1,2-dimethyl-3-nitro- [webbook.nist.gov]

- 2. Benzene, 1,2-dimethyl-3-nitro- [webbook.nist.gov]

- 3. FTIR [terpconnect.umd.edu]

- 4. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-Nitro-o-xylene(83-41-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Health and Safety of 1,2-Dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1,2-dimethyl-3-nitrobenzene (also known as 3-nitro-o-xylene), with a focus on its toxicological properties, handling procedures, and the biochemical mechanisms underlying its toxicity. This document is intended to serve as a crucial resource for professionals working with this chemical in research and development settings.

Chemical and Physical Properties

1,2-Dimethyl-3-nitrobenzene is a yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for conducting accurate risk assessments.

| Property | Value | Reference |

| CAS Number | 83-41-0 | [2] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 245 °C (473 °F) at 760 mmHg | [4] |

| Melting Point | 7-9 °C (45-48 °F) | |

| Flash Point | 107 °C (224.6 °F) | [2][4] |

| Density | 1.129 g/mL at 25 °C | |

| Water Solubility | 117 mg/L at 25°C | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.83 | [5] |

Toxicological Data

The toxicity of 1,2-dimethyl-3-nitrobenzene is primarily associated with its nitroaromatic structure. Like other compounds in this class, its toxicity is linked to the metabolic reduction of the nitro group, which can lead to a range of adverse health effects.

Acute Toxicity

Acute exposure to 1,2-dimethyl-3-nitrobenzene can be harmful through oral, dermal, and inhalation routes.[2] Quantitative acute toxicity data is summarized in Table 2.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (male) | Oral | 2380 mg/kg | [6] |

| LD₅₀ | Rat | Oral | 2110 mg/kg | [2] |

| LD₅₀ (for 1,2-dimethyl-4-nitrobenzene) | Rabbit | Dermal | > 5695 mg/kg | [7] |

| LC₅₀ | - | Inhalation | Not available. Classified as harmful if inhaled. | [2] |

Health Effects

-

Methemoglobinemia: A primary hazard associated with nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[8] This can lead to cyanosis, dizziness, headache, and at high concentrations, can be fatal.[9]

-

Skin and Eye Irritation: Exposure may cause irritation to the skin and eyes.

-

Carcinogenicity: While specific carcinogenicity data for 1,2-dimethyl-3-nitrobenzene is limited, some nitroaromatic compounds are considered to be reasonably anticipated to be human carcinogens.[10]

Signaling Pathways in Toxicity

The toxicity of 1,2-dimethyl-3-nitrobenzene is intrinsically linked to its metabolism. The following diagrams illustrate the key pathways involved in its toxic effects.

Caption: Metabolic activation of 1,2-dimethyl-3-nitrobenzene leading to oxidative stress and methemoglobin formation.

The cellular response to the oxidative stress induced by 1,2-dimethyl-3-nitrobenzene and its metabolites involves the activation of protective signaling pathways, most notably the Nrf2-ARE pathway.

Caption: Activation of the Nrf2-ARE pathway as a cellular defense mechanism against oxidative stress.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment of the toxicological profile of a chemical. The following sections outline the methodologies for key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[1]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[1]

-

Test Animals: The preferred species is the rat.[1] At least 5 rodents of the same sex are used per dose level.[1]

-

Procedure:

-

Animals are fasted prior to dosing.

-